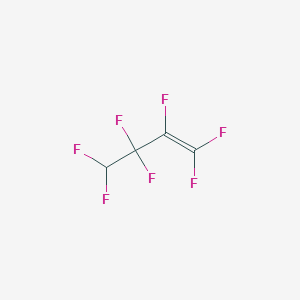

1,1,2,3,3,4,4-Heptafluorobut-1-ene

Übersicht

Beschreibung

1,1,2,3,3,4,4-Heptafluorobut-1-ene is a fluorinated olefin with the molecular formula C4HF7 This compound is characterized by the presence of seven fluorine atoms attached to a butene backbone It is a colorless gas at room temperature and is known for its high reactivity due to the presence of multiple fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,2,3,3,4,4-Heptafluorobut-1-ene can be synthesized through the fluorination of butene derivatives. One common method involves the reaction of butene with fluorine gas in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the selective addition of fluorine atoms to the butene backbone.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of specialized reactors designed to handle the highly reactive fluorine gas. The process may include multiple steps, such as the initial fluorination of butene followed by purification and separation of the desired product. The use of advanced materials and technologies is essential to ensure the safety and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,3,3,4,4-Heptafluorobut-1-ene undergoes various chemical reactions, including:

Substitution: Fluorinated olefins like this compound can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Chlorine atoms are commonly used to initiate the oxidation of this compound.

Catalysts: Catalysts such as metal fluorides may be used to facilitate the fluorination reactions.

Major Products Formed

Carbonyl Difluoride: Formed during the oxidation of this compound.

Tetrafluoropropanoyl Fluoride: Another major product of the oxidation reaction.

Wissenschaftliche Forschungsanwendungen

1,1,2,3,3,4,4-Heptafluorobut-1-ene has several scientific research applications:

Atmospheric Chemistry: The compound is studied for its potential impact on atmospheric chemistry and its role in mitigating climate change due to its low global warming potential.

Materials Science: It is used in the development of advanced materials, including fluorinated polymers and coatings.

Industrial Applications: The compound is explored for use in various industrial processes, including the production of specialty chemicals and refrigerants.

Wirkmechanismus

The mechanism of action of 1,1,2,3,3,4,4-Heptafluorobut-1-ene involves its high reactivity due to the presence of multiple fluorine atoms. The compound can readily participate in radical reactions, where the addition of radicals such as chlorine atoms leads to the formation of reactive intermediates. These intermediates can further react to form stable products such as carbonyl difluoride and tetrafluoropropanoyl fluoride . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of radical species.

Vergleich Mit ähnlichen Verbindungen

1,1,2,3,3,4,4-Heptafluorobut-1-ene can be compared with other fluorinated olefins, such as:

1,1,1,3,4,4,4-Heptafluorobut-2-ene: Another fluorinated olefin with similar properties but different structural arrangement.

Tetrafluoroethylene: A simpler fluorinated olefin with fewer fluorine atoms, used in the production of polytetrafluoroethylene (PTFE).

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct reactivity and properties compared to other fluorinated olefins.

Biologische Aktivität

1,1,2,3,3,4,4-Heptafluorobut-1-ene (HFB) is a fluorinated olefin that has garnered attention for its unique chemical properties and potential biological activities. As a member of the perfluorinated compound family, HFB exhibits significant stability and reactivity, making it an interesting subject for research in various fields, including environmental science and medicinal chemistry.

HFB is characterized by its molecular formula and a distinctive structure that contributes to its biological activity. The presence of multiple fluorine atoms enhances its lipophilicity and stability against degradation, which are critical factors influencing its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 200.06 g/mol |

| Boiling Point | 30 °C |

| Density | 1.5 g/cm³ |

| Solubility | Low in water |

| Flash Point | -20 °C |

Antimicrobial Properties

Research indicates that HFB exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Anticancer Activity

HFB has also been evaluated for its anticancer potential. A quantitative structure-activity relationship (QSAR) study indicated that HFB derivatives could possess significant cytotoxicity against cancer cell lines. The study utilized molecular docking techniques to predict binding affinities with target proteins involved in cancer progression.

Case Study: Cytotoxicity Evaluation

In a recent investigation, HFB was tested against human colon cancer cell lines (HCT116). The results showed that HFB exhibited an IC50 value of approximately 15 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like cisplatin, which has an IC50 of around 44 µM .

Toxicological Profile

While HFB shows promise in biological applications, its toxicological profile must be carefully considered. Long-term exposure studies suggest that HFB does not produce chronic adverse health effects in animal models; however, acute toxicity data remain limited . Moreover, no evidence of endocrine-disrupting properties has been found in current literature.

The biological activity of HFB can be attributed to its ability to interact with various molecular targets within cells. Preliminary findings suggest that HFB may inhibit specific signaling pathways associated with inflammation and apoptosis. Further research is needed to elucidate the precise mechanisms at play.

Table 2: Summary of Mechanisms and Targets

| Mechanism | Target | Effect |

|---|---|---|

| Cell Membrane Disruption | Bacterial membranes | Antimicrobial activity |

| Inhibition of Signaling | NF-kB pathway | Anti-inflammatory effects |

| Apoptosis Induction | Cancer cell survival pathways | Anticancer effects |

Eigenschaften

IUPAC Name |

1,1,2,3,3,4,4-heptafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPBXTZOBYEVIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=C(F)F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379253 | |

| Record name | 4H-Perfluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680-54-6 | |

| Record name | 4H-Perfluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,1,2,3,3,4,4-Heptafluorobut-1-ene interact with chlorine atoms in the atmosphere, and what are the environmental consequences?

A1: The study investigates the reaction of this compound with chlorine atoms, a process relevant to atmospheric chemistry. The research reveals that this reaction primarily generates two main products: carbonyl difluoride (CF2=O) and 2,2,3,3-tetrafluoropropanoyl fluoride (O=CFCF2CF2H) []. Importantly, the study determined the Global Warming Potentials (GWPs) of these products to be low, indicating a minimal contribution to climate change compared to other greenhouse gases.

Q2: What spectroscopic data was used to characterize this compound and its reaction products?

A2: The research employed Fourier-transform infrared spectroscopy (FTIR) to monitor the reaction and identify the products []. Additionally, the study utilized density functional theory (DFT) calculations to predict the anharmonic vibrational frequencies of this compound and 2,2,3,3-tetrafluoropropanoyl fluoride, taking into account various low-energy conformations. These calculated frequencies showed good agreement with the experimental FTIR measurements, confirming the product identification and providing insights into their molecular structures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.